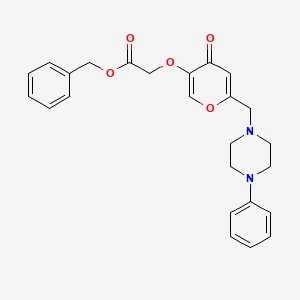

benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

Description

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is a complex organic compound that features a pyran ring, a piperazine moiety, and a benzyl ester group

Propriétés

IUPAC Name |

benzyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-23-15-22(16-26-11-13-27(14-12-26)21-9-5-2-6-10-21)30-18-24(23)31-19-25(29)32-17-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSRNMDQPYDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine as a nucleophile.

Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenylpiperazine in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mécanisme D'action

The mechanism of action of benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyran ring and benzyl ester groups may contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl 2-((4-oxo-6-((4-methylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

- Benzyl 2-((4-oxo-6-((4-ethylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate

Uniqueness

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is unique due to the presence of the phenyl group on the piperazine moiety, which can significantly influence its pharmacological properties and binding interactions compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article consolidates various research findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyran ring fused with a phenylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 437.5 g/mol. The presence of both the piperazine and pyran rings suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could be crucial for developing anticancer or antimicrobial agents.

- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, one study reported that derivatives of pyran compounds demonstrated selective cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that this class of compounds could be promising in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that related compounds possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 15.62 µg/mL, indicating potent antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological activity of this compound and its analogs:

- Antitumor Activity :

- A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The study established structure–activity relationships (SARs), revealing that modifications to the piperazine ring significantly influenced anticancer potency .

- Antimicrobial Efficacy :

Data Summary

Q & A

Q. What are the key synthetic strategies for benzyl 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetate?

The synthesis involves multi-step functionalization:

- Core pyran-4-one formation : Cyclization of diketones or esterification of hydroxy-pyran intermediates under acidic conditions.

- Piperazinylmethyl introduction : Nucleophilic substitution or reductive amination using 4-phenylpiperazine and formaldehyde derivatives .

- Benzyloxyacetate coupling : Esterification via carbodiimide-mediated coupling (e.g., DCC/DMAP) between the pyran-3-ol intermediate and benzyl 2-chloroacetate .

Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly impact yields. Purification often employs column chromatography (ethyl acetate/hexane gradients) .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyran-4-one carbonyl (~δ 170 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and piperazine N–CH₂ groups (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺ expected ~509.2 g/mol) and fragment ions (e.g., loss of benzyloxyacetate moiety).

- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) verifies purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the 4-phenylpiperazine moiety influence bioactivity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance receptor binding affinity in related compounds (e.g., APJ antagonists with IC₅₀ ~0.7 μM) .

- Methylation of piperazine reduces polarity, improving blood-brain barrier penetration but may decrease aqueous solubility .

Methodological Approach : - Synthesize analogs with substituted piperazines (e.g., 4-fluorophenyl, 4-methoxyphenyl).

- Test in vitro binding assays (e.g., GPCR panels) and compare pharmacokinetic profiles .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Case Example : Off-target activity at κ-opioid receptors (observed in ML221, a structural analog) may arise from shared pharmacophores .

Resolution Strategies :- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to quantify selectivity.

- Mutagenesis Studies : Modify residues in the target receptor’s binding pocket to isolate specificity .

Q. What are the recommended protocols for studying metabolic stability?

- In Vitro Models :

- Liver microsomes : Incubate compound (1–10 µM) with NADPH-regenerating systems; monitor degradation via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

- Key Metabolites : Look for O-debenzylation (major pathway in aryl esters) or piperazine N-oxidation .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Docking Simulations :

- Use APJ receptor crystal structures (PDB: 5R7T) to model compound-receptor interactions.

- Prioritize derivatives with stronger hydrogen bonds (e.g., pyran-4-one carbonyl with Arg²⁸⁷) or π-π stacking (benzyl-phenyl groups) .

- ADMET Predictions : Apply QSAR models to predict logP (<3.5), polar surface area (>60 Ų), and hERG channel liability .

Q. What experimental controls are critical for reproducibility in biological assays?

- Positive/Negative Controls :

- Use known APJ agonists/antagonists (e.g., ML221 for antagonism ).

- Include solvent controls (e.g., DMSO ≤0.1%) to rule out cytotoxicity.

- Data Normalization : Express activity as % inhibition relative to baseline (e.g., cAMP accumulation in HEK293-APJ cells) .

Methodological Notes

- Contradictory Data : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability, incubation time). Validate findings across ≥3 independent experiments .

- Synthetic Challenges : Low yields in piperazinylmethyl coupling? Optimize stoichiometry (1.2 eq piperazine) and use anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.